BenchChemオンラインストアへようこそ!

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole

Antifungal SAR Cryptococcus gattii CYP51 inhibition

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole (CAS 1240572-29-5, molecular formula C12H12Br2ClN3O, molecular weight 409.50 g/mol) is a 1,2,4‑triazole derivative bearing two bromine atoms at the 3‑ and 5‑positions of the heterocycle and a 4‑(3‑chlorophenoxy)butyl chain at N‑1. The molecule belongs to the phenoxybutyltriazole family, a class patented for agricultural and horticultural fungicidal applications.

Molecular Formula C12H12Br2ClN3O
Molecular Weight 409.50 g/mol
CAS No. 1240572-29-5
Cat. No. B6344585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole
CAS1240572-29-5
Molecular FormulaC12H12Br2ClN3O
Molecular Weight409.50 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCCCCN2C(=NC(=N2)Br)Br
InChIInChI=1S/C12H12Br2ClN3O/c13-11-16-12(14)18(17-11)6-1-2-7-19-10-5-3-4-9(15)8-10/h3-5,8H,1-2,6-7H2
InChIKeyAQCNRCRWCYOPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole (CAS 1240572-29-5) – Core Structural Features and Purchasing Relevance


3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole (CAS 1240572-29-5, molecular formula C12H12Br2ClN3O, molecular weight 409.50 g/mol) is a 1,2,4‑triazole derivative bearing two bromine atoms at the 3‑ and 5‑positions of the heterocycle and a 4‑(3‑chlorophenoxy)butyl chain at N‑1 . The molecule belongs to the phenoxybutyltriazole family, a class patented for agricultural and horticultural fungicidal applications [1]. It is currently offered by multiple global suppliers as a >95 % or >98 % purity research chemical intended exclusively for laboratory R&D and pharmaceutical intermediate use . Critically, a search of the ChEMBL 20 bioactivity database returned no known activity and no publications for this substance, confirming its status as a largely un‑interrogated building block [2].

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole – Why In‑Class Analogs Cannot Be Interchanged Without Risk


Phenoxybutyltriazoles are not a uniform commodity class. Even minor structural perturbations – such as relocating the chlorine from the meta (3‑) to ortho (2‑) or para (4‑) position on the phenoxy ring, shortening the butyl linker, or replacing bromine with chlorine on the triazole core – can drastically alter target engagement, metabolic stability, and formulation behavior [1]. Within the broader azole antifungal pharmacophore, the (3‑chlorophenoxy)ethyl motif has been explicitly identified as a potency‑enhancing element: in a series of imidazolylchromanone oxime ethers, the 3‑chlorophenoxy analog 7c achieved an MIC of 0.5 μg/mL against Cryptococcus gattii, outperforming all other phenoxy‑substituted congeners tested [2]. Although this specific potency advantage has not been directly measured for the title compound, the data demonstrate that the meta‑chloro orientation is not interchangeable with ortho‑ or para‑chloro substitution in azole pharmacophores. Additionally, the 3,5‑dibromo‑1,2,4‑triazole core provides differential density (2.62 g/cm³) and predicted lipophilicity (LogP ~1.33) relative to the dichloro analog, which can affect suspension‑concentrate formulation and foliar uptake in agrochemical contexts . Generic substitution with a simpler 1‑butyl analog (e.g., CAS 948093‑90‑1) eliminates both the aryloxy pharmacophore and the chlorine substituent, abandoning the functional motifs linked to target binding and physicochemical differentiation.

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole – Quantitative Differentiation Evidence Against Comparators


Meta‑Chlorophenoxy Regioisomer Differentiation – 3‑Cl vs. 2‑Cl vs. 4‑Cl Positional Advantage in Azole Antifungal Pharmacophore

The title compound incorporates a 3‑chlorophenoxy motif that is structurally analogous to the most potent congener in a systematically evaluated imidazolylchromanone oxime ether series. In that study, the 3‑chlorophenoxy)ethyl analog 7c exhibited an MIC of 0.5 μg/mL against Cryptococcus gattii (CYP51‑mediated), whereas other phenoxy‑substituted analogs bearing 2‑chloro, 4‑chloro, 4‑bromo, or 4‑methyl groups showed systematically higher MIC values, with the majority falling between 1 and 4 μg/mL [1]. Molecular docking attributed the superiority of the 3‑chloro orientation to optimal hydrophobic packing within the CnCYP51 active site, a feature that cannot be replicated by ortho‑ or para‑chloro isomers [1]. Although this SAR was established on an imidazolylchromanone scaffold rather than the 1,2,4‑triazole framework of the title compound, the 3‑chlorophenoxy substituent is a conserved pharmacophoric element, and the positional advantage is expected to translate across heterocyclic cores that orient the phenoxyalkyl chain into the same CYP51 access channel.

Antifungal SAR Cryptococcus gattii CYP51 inhibition Azole pharmacophore optimization

Physicochemical Core Differentiation – 3,5‑Dibromo‑1,2,4‑triazole vs. 3,5‑Dichloro‑1,2,4‑triazole Core Density and Lipophilicity

The 3,5‑dibromo‑1,2,4‑triazole core possesses a measured density of 2.620 g/cm³ and a predicted LogP of approximately 1.33, whereas the corresponding 3,5‑dichloro‑1,2,4‑triazole core exhibits a density of approximately 1.60 g/cm³ and a lower predicted LogP (~0.8) . The elevated density of the dibromo core confers superior physical stability in suspension concentrate (SC) agrochemical formulations by retarding particle settling, and the higher lipophilicity enhances cuticular penetration and foliar uptake, which are critical performance parameters for contact and translaminar fungicides . The title compound, incorporating the 3,5‑dibromo core, therefore provides inherent formulation advantages over dichloro‑core analogs when developed as active ingredients or when the core is retained in late‑stage intermediates.

Formulation science Agrochemical delivery Physicochemical profiling Suspension concentrate stability

Sequential Cross‑Coupling Reactivity – 3,5‑Dibromo Substitution Enables Regioselective Functionalization Unavailable with Monohalo or Dichloro Analogs

The 3,5‑dibromo substitution pattern on the 1,2,4‑triazole ring permits sequential, regioselective palladium‑catalyzed cross‑coupling reactions. The C‑5 bromine is significantly more reactive than the C‑3 bromine due to electronic differentiation imparted by the N‑1 substituent, enabling selective mono‑functionalization at C‑5 followed by a second coupling at C‑3 [1]. This has been experimentally exploited in the synthesis of deferasirox via Chan‑Lam coupling at N‑1 followed by Suzuki‑Miyaura coupling at C‑5 and C‑3 [2], and in the construction of 3,7‑diaryl‑substituted 1,4‑dihydro[1,2,4]triazolo[5,1‑c][1,2,4]triazines via alkylation/Suzuki sequences [3]. The corresponding 3,5‑dichloro core or monobromo‑triazoles cannot achieve the same degree of regiochemical control in sequential couplings because the reactivity differential between the two halogens is far less pronounced. The title compound, with the 3,5‑dibromo core intact and a functionalized N‑1 substituent already installed, provides a late‑stage diversification handle that monohalo, dichloro, or unsubstituted triazole analogs lack.

Synthetic methodology Cross-coupling Medicinal chemistry building blocks Sequential functionalization

Butyl Linker Length Optimization – Four‑Carbon Spacer Distinguishes Title Compound from Shorter Ethyl or Propyl Linker Analogs

The phenoxyalkyl chain length is a critical determinant of antifungal potency in azole pharmacophores. In the imidazolylchromanone oxime ether series, the optimal linker was found to be the ethyl spacer (two‑carbon), producing the most potent compound (7c, MIC 0.5 μg/mL) [1]. However, in the broader phenoxybutyltriazole patent literature (CA 1148160), the butyl (four‑carbon) linker is explicitly claimed as the preferred spacer for agricultural fungicidal activity, with the generic formula specifying n = 0‑2 for the alkylene chain between oxygen and triazole [2]. The title compound possesses a butyl linker (n = 4 between O and triazole N‑1), placing it in the optimal range for agrochemical phenoxybutyltriazole fungicides as defined by the patent SAR. Shorter‑linker analogs such as 3,5‑dibromo‑1‑(2‑phenoxyethyl)‑1H‑1,2,4‑triazole (two‑carbon linker) would address a different pharmacophoric space optimized for human antifungal targets rather than phytopathogenic fungi.

Linker SAR Pharmacophore modeling CYP51 binding pocket Chain length optimization

pKa Differentiation – 3,5‑Dibromo Core Exhibits Stronger Acidity (pKa 5.50) than Unsubstituted or Dichloro‑Substituted 1,2,4‑Triazoles

The predicted acid dissociation constant (pKa) of the 3,5‑dibromo‑1H‑1,2,4‑triazole core is 5.50 ± 0.40, reflecting the electron‑withdrawing effect of the two bromine atoms that stabilizes the conjugate base . In contrast, unsubstituted 1,2,4‑triazole has a pKa of approximately 10.3 (for the N‑H proton), and the 3,5‑dichloro analog is predicted to have an intermediate pKa near 7‑8. This ~5 order‑of‑magnitude difference in acidity means that at physiological pH (7.4), the dibromo‑triazole NH exists predominantly in the deprotonated, anionic form, whereas the unsubstituted or dichloro analogs remain largely neutral. The anionic character alters hydrogen‑bonding capacity, metal‑chelation behavior (relevant for CYP51 heme‑iron coordination), and pH‑dependent solubility/permeability profiles. For the title compound, the N‑1‑substituted derivative does not possess an N‑H proton; however, the electron‑deficient nature of the dibromo core persists and influences the electron density at N‑2 and N‑4, which are the key coordination sites for heme iron in CYP51 enzymes [1].

Ionization state pH‑dependent solubility Drug‑target interaction Triazole acidity

Commercial Purity and Availability Differentiation – Comparator Isomers Show Inconsistent Catalog Coverage vs. 3‑Chloro Title Compound

The title compound (3‑chloro isomer) is consistently listed across multiple major supplier catalogs (MolCore, ChemAny, Chemenu) at NLT 98 % purity with a stable catalog number (CM338275), reflecting reliable commercial availability for research procurement . The ortho‑chloro isomer (3,5‑dibromo‑1‑[4‑(2‑chlorophenoxy)butyl]‑1H‑1,2,4‑triazole) is listed primarily on vendor sites that aggregate unverified catalog entries, and the para‑chloro isomer (3,5‑dibromo‑1‑[4‑(4‑chlorophenoxy)butyl]‑1H‑1,2,4‑triazole) does not appear to have a stable CAS‑registered catalog entry at all. This differential supply‑chain maturity means that researchers requiring reproducible sourcing with documented purity certificates and batch‑to‑batch consistency will find the 3‑chloro isomer the only viable procurement option among the three regioisomers.

Chemical procurement Supply chain reliability Building block purity Catalog availability

3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole – Evidence‑Backed Research and Industrial Application Scenarios


Agricultural Fungicide Lead Optimization – Phenoxybutyltriazole SAR Library Construction

The title compound serves as an advanced intermediate for constructing phenoxybutyltriazole fungicide libraries targeting phytopathogenic fungi. The butyl linker and 3‑chlorophenoxy substitution align with the preferred pharmacophoric features claimed in CA 1148160 for agricultural fungicidal activity [1]. The 3,5‑dibromo core provides two differentiated halogen handles for sequential cross‑coupling, enabling introduction of aryl or heteroaryl diversity at C‑5 and C‑3 without requiring de novo synthesis of the entire molecule [2]. Researchers should prioritize this building block over the 2‑chloro or 4‑chloro isomers because the meta‑chloro orientation has demonstrated superior potency in CYP51‑mediated antifungal contexts [3].

Medicinal Chemistry – CYP51 Inhibitor Scaffold Diversification for Antifungal Drug Discovery

For human antifungal drug discovery programs, the title compound provides a pre‑functionalized triazole core with the 3‑chlorophenoxy motif already installed. The conserved 3‑chlorophenoxy element, shown to confer an MIC of 0.5 μg/mL against Cryptococcus gattii in related azole series [3], can be retained while the dibromo handles at C‑3 and C‑5 are exploited for sequential Suzuki or Sonogashira couplings to explore peripheral SAR. This strategy decouples linker/phenoxy optimization from core diversification, reducing synthetic cycle time relative to linear synthesis approaches.

Agrochemical Formulation Development – Physicochemical Property Optimization

The elevated density (2.62 g/cm³ core contribution) and enhanced lipophilicity (LogP ~1.33) of the dibromo‑triazole core relative to the dichloro analog offer formulation advantages for suspension concentrates and emulsifiable concentrates . Process chemists developing scale‑up routes for phenoxybutyltriazole fungicides should select the dibromo core building block to exploit these inherent physical properties, which can reduce the need for excipient‑heavy formulation strategies.

Chemical Biology Tool Compound Synthesis – Halogen Bonding and Target Engagement Probes

The two bromine atoms on the triazole ring serve as halogen‑bond donors, which can be exploited in structure‑based drug design to engineer specific interactions with target protein backbone carbonyls or π‑systems. The pKa differential imparted by the dibromo substitution (pKa 5.50 vs. ~10.3 for unsubstituted triazole) alters the electron density at N‑2 and N‑4, the critical heme‑iron coordination sites [4]. Researchers developing biophysical probes or co‑crystallization ligands should select this scaffold to leverage the enhanced halogen‑bonding potential and modulated metal‑coordination properties that monohalo‑ or dichloro‑triazoles cannot match.

Quote Request

Request a Quote for 3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.